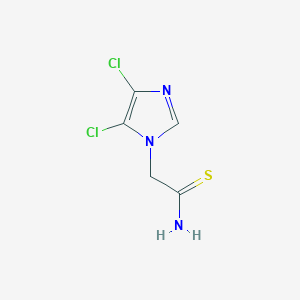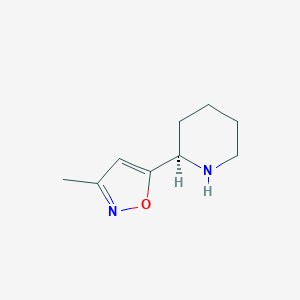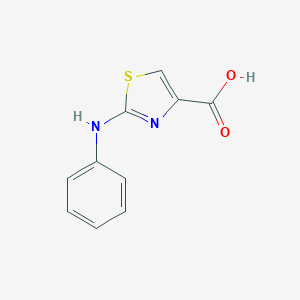
N-cyclopropyl-1-(4-pyridyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(4-pyridyl)methanimine (CPM) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective ligand for the imidazoline I2 receptor, which plays a role in regulating blood pressure, insulin secretion, and neuronal function. CPM has been shown to have a variety of physiological and biochemical effects, making it a promising candidate for further research.
Mecanismo De Acción
N-cyclopropyl-1-(4-pyridyl)methanimine acts as a selective ligand for the imidazoline I2 receptor, which is involved in the regulation of various physiological processes. It has been shown to modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and serotonin, and to have a neuroprotective effect in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(4-pyridyl)methanimine has been shown to have a variety of biochemical and physiological effects, including reducing blood pressure, improving insulin sensitivity, and protecting against neuronal damage. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-1-(4-pyridyl)methanimine is its high selectivity for the imidazoline I2 receptor, which allows for more precise targeting of specific physiological processes. However, its potency may also pose a limitation, as high concentrations may be required for certain experiments. Additionally, the complex synthesis process and limited availability of N-cyclopropyl-1-(4-pyridyl)methanimine may make it difficult to use in some laboratory settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-1-(4-pyridyl)methanimine, including:
1. Further exploration of its therapeutic potential in cardiovascular disease, diabetes, and neurodegenerative disorders.
2. Investigation of its mechanism of action and the role of the imidazoline I2 receptor in regulating various physiological processes.
3. Development of new synthetic methods to improve the yield and scalability of N-cyclopropyl-1-(4-pyridyl)methanimine production.
4. Exploration of the potential for N-cyclopropyl-1-(4-pyridyl)methanimine to act as a diagnostic tool for imidazoline I2 receptor-related diseases.
5. Investigation of the potential for N-cyclopropyl-1-(4-pyridyl)methanimine to interact with other receptors or neurotransmitters, which may have implications for its therapeutic use.
In conclusion, N-cyclopropyl-1-(4-pyridyl)methanimine (N-cyclopropyl-1-(4-pyridyl)methanimine) is a promising compound that has been extensively studied for its potential therapeutic applications. Its high selectivity for the imidazoline I2 receptor and its variety of physiological and biochemical effects make it a promising candidate for further research in a variety of fields.
Métodos De Síntesis
N-cyclopropyl-1-(4-pyridyl)methanimine can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-pyridinecarboxaldehyde, followed by reduction and cyclization. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(4-pyridyl)methanimine has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, diabetes, and neurodegenerative disorders. It has been shown to have a variety of effects on the body, including reducing blood pressure, improving insulin sensitivity, and protecting against neuronal damage.
Propiedades
Número CAS |
165806-97-3 |
|---|---|
Nombre del producto |
N-cyclopropyl-1-(4-pyridyl)methanimine |
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N-cyclopropyl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-7,9H,1-2H2 |
Clave InChI |
MHLAAIVWWDGOKN-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=NC=C2 |
SMILES canónico |
C1CC1N=CC2=CC=NC=C2 |
Sinónimos |
Cyclopropanamine, N-(4-pyridinylmethylene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)



![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)




